molecular formula C24H20N2O B13125973 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline

4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline

Cat. No.: B13125973
M. Wt: 352.4 g/mol
InChI Key: XTSDCCUMPUAODW-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline is a complex organic compound with the molecular formula C24H20N2O. It is known for its unique structure, which combines a benzofuroquinoline core with a tert-butyl-substituted pyridine ring.

Preparation Methods

The synthesis of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-tert-butylpyridin-2-yl)-[1]benzofuro[2,3-b]quinoline

InChI

InChI=1S/C24H20N2O/c1-24(2,3)16-11-12-25-21(14-16)18-9-6-8-17-19-13-15-7-4-5-10-20(15)26-23(19)27-22(17)18/h4-14H,1-3H3

InChI Key

XTSDCCUMPUAODW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC=CC3=C2OC4=NC5=CC=CC=C5C=C34

Origin of Product

United States

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